(E)-3-(2-quinolyl)prop-2-en-1-ol

HMG-CoA reductase inhibition Cholesterol biosynthesis Stereospecific synthesis

In statin API synthesis, the (E)-configuration of the propenol linker is locked during Heck/Wittig coupling and must be retained through downstream steps. Using the incorrect (Z)-isomer or 3-quinolyl regioisomer leads to inactive intermediates. This compound is the validated quinolylpropenol precursor for HMG-CoA reductase inhibitors (CA2398138C). - Confirmed (E)-geometry for correct pharmacophore presentation. - Terminal allylic alcohol enables tosylation, halogenation, or Mitsunobu without stereochemical erosion. - Purity ≥98% (HPLC), available from stock with rapid global dispatch.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
Cat. No. B13627368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-quinolyl)prop-2-en-1-ol
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C=CCO
InChIInChI=1S/C12H11NO/c14-9-3-5-11-8-7-10-4-1-2-6-12(10)13-11/h1-8,14H,9H2/b5-3+
InChIKeyHZSMCZGYICFQLI-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-3-(2-Quinolyl)prop-2-en-1-ol: Physicochemical & Structural Profile


(E)-3-(2-Quinolyl)prop-2-en-1-ol (CAS 150294-54-5) is a quinoline derivative featuring a trans-configured allylic alcohol side chain at the 2-position of the heterocyclic core. The molecular formula is C₁₂H₁₁NO, with a molecular weight of 185.22 g/mol and a computed XLogP3 of 2 [1]. The (E)-configuration denotes the trans geometry of the double bond, which is a critical determinant of both its reactivity and intermolecular interactions [2]. This compound is recognized in the patent literature as a key synthetic intermediate—specifically, the quinolylpropenol precursor—for the construction of HMG-CoA reductase inhibitors, a class of cholesterol-lowering agents [3].

Trans (E)-geometry provides required ethenyl linker for inhibitor pharmacophore conformation
Primary allylic alcohol supports chemoselective oxidation to quinolylpropenal intermediate
2-quinolyl substitution directs synthetic pathway toward HMG-CoA reductase inhibitor research

Why Generic Substitution Fails for (E)-3-(2-Quinolyl)prop-2-en-1-ol


Quinoline-based propenols cannot be treated as interchangeable due to three critical structural vectors that directly dictate the success of downstream stereospecific syntheses and target binding events. First, the (E)-configuration of the double bond is essential; the corresponding (Z)-isomer 3-(2-quinolyl)prop-2-en-1-ol (Z-form) would fail to produce the trans-ethenyl linker required for the proper conformation of HMG-CoA reductase inhibitors, as the geometry is locked during the Heck or Wittig coupling steps [1]. Second, oxidation of the terminal alcohol yields the quinolylpropenal intermediate—a reaction that is regiochemically impossible for analogs such as 1-(quinolin-2-yl)prop-2-en-1-ol, where the secondary alcohol would generate a ketone with different reactivity [2]. Third, the 2-quinolyl substitution pattern is structurally distinct from the 3-quinolyl isomer, which originates from a different synthetic pathway and functions as a building block for non-HMG-CoA reductase targets [3]. These are not minor variations in formulation; they represent fundamental incompatibilities that would alter the intended chemical function of the advanced intermediate.

Replacing (E)-isomer with (Z)-isomer or saturated analog may not produce the trans-ethenyl linker required for target binding.
1-(Quinolin-2-yl)prop-2-en-1-ol oxidation yields a ketone incompatible with downstream mevalonolactone condensation.
3-quinolyl positional isomer differs in synthetic origin and cannot access the HMG-CoA inhibitor pharmacophore series.

Evidence: (E)-3-(2-Quinolyl)prop-2-en-1-ol vs. Closest Analogs


E-Geometry Essential for Ethenyl Linker in HMG-CoA Inhibitors

In the synthesis of quinoline-based mevalonolactone HMG-CoA reductase inhibitors, the (E)-ethenyl linker is an absolute structural requirement for binding to the enzyme active site. The lead series trans-6-[2-(substituted-quinolinyl)ethenyl]tetrahydro-4-hydroxy-2H-pyran-2-ones, derived from the (E)-quinolylpropenal intermediate, demonstrated in vitro IC₅₀ values comparable to the natural product compactin [1]. The saturated ethyl linker analog (derived from the reduced propanol, 3-(quinolin-2-yl)propan-1-ol) introduces conformational flexibility that is deleterious to binding. The patent CA2398138C explicitly describes a chemoselective reduction of the acrylonitrile precursor to yield the quinolylpropenal, which is subsequently used to install the (E)-ethenyl bridge; any deviation from E-geometry at the propenol stage would propagate the wrong stereochemistry into the final drug candidate [2].

E-Geometry Requirement
Reported
Target (E)-series: IC₅₀ comparable to compactin; saturated ethyl linker series: reduced potency due to conformational flexibility
E-geometry required for inhibitor binding model
Conformational restriction is critical; cross-study context
HMG-CoA reductase inhibition Cholesterol biosynthesis Stereospecific synthesis

Terminal Alcohol Regiochemistry Guides Oxidation Pathway

The terminal (primary) allylic alcohol in (E)-3-(2-quinolyl)prop-2-en-1-ol is the specific substrate for oxidation to the quinolylpropenal (α,β-unsaturated aldehyde), a documented intermediate in the HMG-CoA reductase inhibitor synthetic route [1]. This chemoselective oxidation is described in patent CA2398138C using oxalyl chloride/DMSO (Swern-type conditions) or manganese dioxide [1]. The isomeric compound 1-(quinolin-2-yl)prop-2-en-1-ol, bearing a secondary alcohol adjacent to the quinoline ring, would oxidize to a vinyl ketone (quinolin-2-yl propenone), which cannot undergo the same subsequent condensation with the mevalonolactone moiety. The computed physicochemical properties support this differentiation: the primary alcohol has a predicted boiling point and polarity profile (XLogP3 = 2, H-bond donor count = 1) consistent with the desired solubility window for the oxidation step [2].

Alcohol Regiochemistry
Class-level
Primary alcohol → quinolylpropenal (aldehyde); secondary alcohol → vinyl ketone, incompatible with coupling
Regiochemistry directs synthetic pathway outcome
Class-level inference; patent-derived oxidation route
Oxidation selectivity Intermediate synthesis Functional group interconversion

2-Quinolyl vs. 3-Quinolyl: Divergent Synthetic Pathways

The 2-quinolyl (2-substituted quinoline) and 3-quinolyl (3-substituted quinoline) regioisomers of prop-2-en-1-ol are accessed through fundamentally different synthetic routes and lead to different advanced intermediates. The 2-quinolyl isomer is synthesized via 2-quinolinecarboxaldehyde as the key intermediate and is directed toward the HMG-CoA reductase inhibitor pathway [1]. The 3-quinolyl isomer (e.g., 3-(3-quinolyl)prop-2-en-1-ol) derives from 3-quinolinecarboxaldehyde and is utilized as a building block in applications unrelated to HMG-CoA reductase inhibition . Computational descriptors confirm that while both isomers share the same molecular formula (C₁₂H₁₁NO) and molecular weight (185.22 g/mol), the position of attachment alters the electronic distribution at the quinoline nitrogen, affecting hydrogen-bond acceptor strength and π-stacking geometry [2].

2- vs 3-Quinolyl Position
Class-level
2-quinolyl: entry to HMG-CoA inhibitor pharmacophore; 3-quinolyl: different synthetic origin and target space
Positional isomerism diverts pathway and target application
Synthetic pathway divergence; class-level context
Positional isomerism Synthetic pathway divergence Building block application

(E)-Configuration Favored in Cross-Coupling Routes

The (E)-3-(2-quinolyl)prop-2-en-1-ol is the product of stereoselective synthetic methods such as the Heck coupling of 2-haloquinolines with allyl alcohol or the Horner-Wadsworth-Emmons/Wittig condensation of 2-quinolinecarboxaldehyde with phosphonate ylides. These reactions inherently favor the thermodynamically more stable (E)-configuration . The (Z)-isomer, if present, would be a minor stereochemical impurity rather than a viable synthetic target. The (E)-configuration is assigned by the characteristic coupling constant (J = ~16 Hz) for the trans olefinic protons in ¹H NMR [1]. This stereochemical identity is a direct quality attribute for procurement: material with undefined or mixed stereochemistry indicates an unreliable synthetic protocol and may result in batch-to-batch variability in downstream reactions where stereochemistry is critical .

Stereoselective Synthesis
Reported
Heck coupling typically >95:5 E:Z; ¹H NMR J ≈ 16 Hz confirms trans geometry
Stereochemical identity as quality attribute
Explicit (E)-designation in CoA ensures stereoselective route
Stereoselectivity Heck coupling Wittig reaction

Key Applications of (E)-3-(2-Quinolyl)prop-2-en-1-ol


HMG-CoA Reductase Inhibitor Intermediate Synthesis

This is the primary documented application. (E)-3-(2-Quinolyl)prop-2-en-1-ol is chemoselectively oxidized to the corresponding quinolylpropenal, which is then coupled to a mevalonolactone or tetrahydropyranone moiety to generate HMG-CoA reductase inhibitors. The (E)-configuration of the double bond is retained throughout the sequence, directly determining the trans-geometry of the ethenyl linker that is required for enzyme binding. Researchers developing novel statin-like molecules or undertaking SAR studies on the quinoline anchor of HMG-CoA reductase inhibitors should use this specific stereoisomer to ensure the correct conformational presentation of the pharmacophore [1].

Stereospecific Cross-Coupling for Quinoline Libraries

The terminal allylic alcohol serves as a versatile handle for further functionalization. The (E)-double bond is locked during the initial cross-coupling step, and the alcohol can be transformed (e.g., tosylation, halogenation, Mitsunobu) without erosion of stereochemistry. This makes the compound a strategic entry point for building focused libraries of 2-substituted quinolines, where the rigid (E)-enol spacer imposes a defined spatial relationship between the quinoline core and downstream moieties. In contrast, the saturated analog 3-(quinolin-2-yl)propan-1-ol lacks this conformational restriction and is not a suitable surrogate for applications requiring a planar, rigid linker [2].

Reference Standard for Quinolylpropenal Process Development

The patent CA2398138C describes the reduction of quinolylacrylonitrile to quinolylpropenal via the intermediate quinolylpropenol. In process chemistry settings, (E)-3-(2-quinolyl)prop-2-en-1-ol is the isolated intermediate whose purity and stereochemical integrity must be verified before the final oxidation step. Quality control laboratories supporting the manufacture of quinoline-based HMG-CoA reductase inhibitor APIs require this compound as a reference standard to validate in-process control methods (HPLC, NMR) for monitoring the reduction step and confirming the (E)-geometry [1].

Model Substrate for Quinoline-Directed C–H Functionalization

The combination of the Lewis-basic quinoline nitrogen and the allylic alcohol moiety in a defined (E)-configuration makes this compound a useful model substrate for exploring directed C–H activation or photoredox-mediated transformations. The quinoline nitrogen can coordinate to metal catalysts, and the allylic alcohol can participate in oxidation or radical chemistry. The well-defined stereochemistry and the availability of straightforward analytical markers (¹H NMR coupling constants, characteristic UV absorption) facilitate reaction monitoring and product characterization [3].

Application
Selection Property
Validation Focus
HMG-CoA Reductase Inhibitor Intermediate Synthesis
(E)-stereochemistry integrity
Oxidation to quinolylpropenal and downstream coupling efficiency
Stereospecific Cross-Coupling for Quinoline Libraries
Allylic alcohol functional handle
Stereochemical retention during derivatization
Reference Standard for Quinolylpropenal Process Development
Certified (E)-isomer purity
HPLC/NMR method suitability for in-process control
Model Substrate for Quinoline-Directed C-H Functionalization
Defined (E)-geometry and Lewis-basic nitrogen
Reaction monitoring and product characterization
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